molecular formula C13H8F3N3O3 B2603295 N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide CAS No. 2094917-19-6

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide

Cat. No.: B2603295
CAS No.: 2094917-19-6
M. Wt: 311.22
InChI Key: XKYKCTWSGAEZQG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a nitro group, and a cyanomethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The cyanomethyl and prop-2-yn-1-yl groups are then introduced via nucleophilic substitution reactions.

    Nitration: The benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Trifluoromethylation: The nitrobenzene derivative undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Cyanomethylation: The trifluoromethylated nitrobenzene is reacted with cyanomethyl anion sources, such as sodium cyanomethylide, under basic conditions.

    Propargylation: Finally, the compound is treated with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base like potassium carbonate (K2CO3) to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various alkyl or aryl groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitro group can be reduced to an amine, providing a handle for further functionalization in drug design.

Industry

In the materials science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its unique structural features make it a candidate for the development of novel polymers or as a building block in the fabrication of molecular devices.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide exerts its effects depends on its application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-3-nitrobenzamide: Lacks the trifluoromethyl and prop-2-yn-1-yl groups, resulting in different chemical properties and reactivity.

    N-(prop-2-yn-1-yl)-3-nitrobenzamide:

    3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide: Lacks the cyanomethyl group, which may influence its chemical behavior and applications.

Uniqueness

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The trifluoromethyl group enhances metabolic stability, the nitro group provides a site for reduction, and the cyanomethyl and prop-2-yn-1-yl groups offer handles for further chemical modifications.

This compound’s unique structural features make it a valuable tool in various fields of scientific research, from organic synthesis to medicinal chemistry and materials science.

Properties

IUPAC Name

N-(cyanomethyl)-3-nitro-N-prop-2-ynyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3/c1-2-4-18(5-3-17)12(20)9-6-10(13(14,15)16)8-11(7-9)19(21)22/h1,6-8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKCTWSGAEZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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